1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Descripción general

Descripción

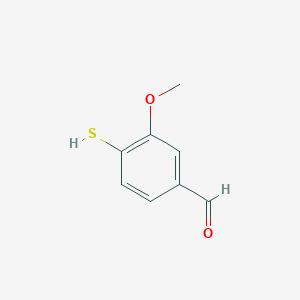

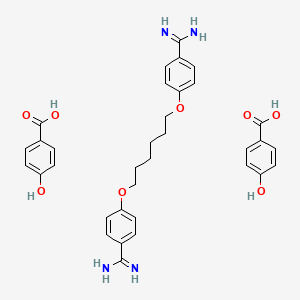

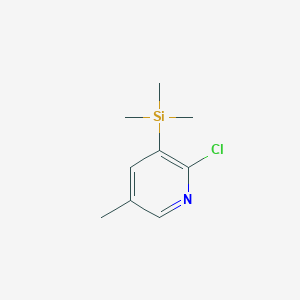

The compound “1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione” is an imidazole derivative. Imidazole is a heterocyclic compound, and it’s known for its versatility and wide use in various fields such as pharmaceuticals, agrochemicals, and dyes . The presence of a phenyl group and a methoxyethyl group could potentially influence the compound’s properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) with a phenyl group and a methoxyethyl group attached. The positions of these groups on the ring could influence the compound’s properties .Chemical Reactions Analysis

Imidazole compounds are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, allowing them to take part in a wide range of reactions. The presence of the phenyl and methoxyethyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxyethyl group could enhance its solubility in polar solvents. The aromatic phenyl group could contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthetic Methodologies : Research has focused on developing synthetic routes to create functionalized imidazole derivatives due to their relevance in pharmaceuticals and materials science. For instance, studies describe the synthesis of imidazole derivatives through reactions involving semicarbazones and thiosemicarbazones, yielding moderate yields and providing insights into the electronic and geometric structures of these compounds through PM3 calculations (Sarıpınar et al., 2006). This type of research lays foundational knowledge for synthesizing compounds like 1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione.

Crystal and Molecular Structures : The study of crystal and molecular structures of imidazole derivatives, such as the analysis of complexes with metals, provides critical insights into their potential applications in materials science and coordination chemistry (Askerov et al., 2019). Such studies contribute to understanding the structural basis for the reactivity and interaction of imidazole derivatives with other molecules and ions.

Chemical Properties and Applications

Corrosion Inhibition : Imidazole derivatives have been evaluated for their corrosion inhibition efficacy on metals in acidic solutions. Research demonstrates that these compounds exhibit significant corrosion inhibition efficiencies, which can be attributed to their ability to form strong adsorptive layers on metal surfaces, providing insights into the development of new corrosion inhibitors (Prashanth et al., 2021).

Anion Recognition : Certain imidazole derivatives have been synthesized and studied for their anion sensing properties. This research is vital for developing sensors and receptors for detecting specific anions, which have applications in environmental monitoring and diagnostics (Alreja & Kaur, 2016).

Mecanismo De Acción

Pharmacokinetics

- The compound’s absorption properties are not available. Its volume of distribution remains unspecified. The compound undergoes hepatic metabolism, but specific enzymes involved are unknown. It is eliminated primarily via the kidneys. The half-life varies based on the specific context (e.g., plasma or cerebrospinal fluid). The compound has low protein binding in cerebrospinal fluid and high binding in plasma .

Direcciones Futuras

The study of new imidazole derivatives is a vibrant field due to the versatility of these compounds. Future research could explore the synthesis, properties, and potential applications of “1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione”. This could include investigating its potential biological activity, studying its reactivity, or exploring its physical properties .

Análisis Bioquímico

Biochemical Properties

1-(2-Methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetyl-CoA synthetase 2 (ACSS2), which is involved in the conversion of acetate to acetyl-CoA . This inhibition affects the acetylation processes of histones and transcription factors, thereby influencing gene expression and cellular metabolism.

Cellular Effects

This compound impacts various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with ACSS2 can lead to changes in the acetylation of histones, affecting gene expression and cellular functions . Additionally, it may alter metabolic pathways, leading to changes in cellular energy production and biosynthesis of macromolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits ACSS2 by binding to its active site, preventing the conversion of acetate to acetyl-CoA . This inhibition affects the acetylation of histones and transcription factors, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, its inhibitory effects on ACSS2 may decrease over time due to degradation or metabolic processes . Long-term studies in in vitro and in vivo settings are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular metabolism and gene expression. At higher doses, it may cause toxic or adverse effects, such as inhibition of essential metabolic pathways and disruption of cellular functions . Threshold effects and toxicities should be carefully evaluated in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ACSS2, affecting the conversion of acetate to acetyl-CoA . This interaction influences metabolic flux and metabolite levels, impacting cellular energy production and biosynthesis of macromolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. For example, it may be transported by organic cation transporters (OCTs) such as OCT1 and OCT2, which facilitate its uptake into hepatocytes and proximal tubular cells . Its localization and accumulation within specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with ACSS2 may localize it to the nucleus, where it can influence histone acetylation and gene expression .

Propiedades

IUPAC Name |

3-(2-methoxyethyl)-4-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-15-8-7-14-11(9-13-12(14)16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBQSOXOQEBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)

![(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1452092.png)

![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)

![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1452105.png)